Cytotoxicity Head-to-Head: 12c Matches Etoposide and Doxorubicin in A549 Lung Cancer Cells While Vastly Outperforming the Parent β-Carboline Scaffold Harmine
In an MTT assay performed over 72 h in triplicate, Topoisomerase IIα-IN-3 (Compound 12c) exhibited an IC50 of 2.82 ± 0.10 μM against A549 lung adenocarcinoma cells, placing it in the same potency range as the clinical Topo II poisons doxorubicin (IC50 = 1.92 ± 0.86 μM) and etoposide/VP-16 (IC50 = 2.00 ± 1.47 μM), and 6.9-fold more potent than the natural β-carboline harmine (IC50 = 19.41 ± 0.66 μM) [1]. Compared to its closest structural analog in the series, Compound 12a (IC50 = 3.00 ± 1.40 μM), 12c showed a 6% lower IC50 with substantially tighter error margins (±0.10 vs ±1.40 μM), indicative of more reproducible cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (IC50) in A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 12c IC50 = 2.82 ± 0.10 μM |
| Comparator Or Baseline | Etoposide (VP-16) IC50 = 2.00 ± 1.47 μM; Doxorubicin IC50 = 1.92 ± 0.86 μM; Harmine IC50 = 19.41 ± 0.66 μM; Compound 12a IC50 = 3.00 ± 1.40 μM |
| Quantified Difference | 12c is 6.9-fold more potent than harmine; equipotent to etoposide and doxorubicin (within overlapping SEM); 6% more potent than 12a with ~14-fold narrower standard deviation |
| Conditions | MTT assay, 72 h drug treatment, triplicate wells, adherent A549 lung cancer cells [1] |
Why This Matters
Procurement of 12c enables a catalytic Topo IIα inhibitor that achieves clinical-agent-comparable potency in A549 cells—critical for researchers seeking to dissect catalytic inhibition vs. poison-mediated Topo II targeting without sacrificing antiproliferative efficacy.
- [1] Tokala R, Thatikonda S, Sana S, et al. Design and synthesis of thiadiazolo-carboxamide bridged β-carboline-indole hybrids: DNA intercalative topo-IIα inhibition with promising antiproliferative activity. Bioorganic Chemistry. 2020;105:104357. doi:10.1016/j.bioorg.2020.104357 View Source
